2,4,6-Tribromobenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMNUFNDGIZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570107 | |
| Record name | 2,4,6-Tribromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62477-06-9 | |
| Record name | 2,4,6-Tribromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for the construction of C-N bonds. wikipedia.orgwiley.com This palladium-catalyzed cross-coupling reaction facilitates the coupling of amines with aryl halides or pseudohalides (like triflates). wikipedia.orglibretexts.orgorganic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of arylamines, including those that are difficult to prepare using conventional methods. wikipedia.org
The efficiency and scope of the Buchwald-Hartwig amination are heavily influenced by the choice of phosphine (B1218219) ligand attached to the palladium center. wiley.com The development of sterically hindered and electron-rich monodentate phosphine ligands has been crucial in improving catalyst activity and stability. wiley.com Bidentate phosphine ligands like BINAP and DPPF were instrumental in the first reliable couplings of primary amines. wikipedia.org
A significant challenge in this area has been the direct coupling of ammonia (B1221849) to form primary arylamines. wikipedia.org However, the development of specialized catalyst systems has enabled the direct use of ammonia or ammonia equivalents, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, to synthesize primary anilines from aryl halides. wikipedia.orgorganic-chemistry.org Recent advancements have even led to palladium-catalyzed amination of aryl halides using aqueous ammonia, a more convenient and economical nitrogen source. nih.govnih.govorganic-chemistry.org This was made possible by the development of new ligands, like KPhos, which suppress competing hydroxylation reactions. nih.govnih.govorganic-chemistry.org
The table below summarizes some catalyst systems used in Buchwald-Hartwig amination reactions.
| Catalyst System | Substrates | Key Features |
| Pd(OAc)₂ with air- and moisture-stable phosphine ligands | Aryl halides and ammonia | Active catalyst formed in situ. researchgate.net |
| Pd₂(dba)₃ with ylide-substituted phosphines (L1) | Aryl chlorides and various amines | High yields at room temperature. wiley.com |
| Palladium with KPhos ligand | Aryl and heteroaryl chlorides and bromides with aqueous ammonia | Suppresses formation of aryl alcohol and diarylamine side products. nih.govnih.govorganic-chemistry.org |
| TrixiePhos/t-BuOLi/toluene | Bromobenzene and carbazole | Optimized for specific secondary amine coupling. nih.gov |
| XPhos/t-BuONa/toluene | Bromobenzene with diphenylamine, phenoxazine, and phenothiazine | Optimized for specific secondary amine coupling. nih.gov |
Other Metal-Mediated Transformations for Aromatic Functionalization
Besides palladium, other transition metals like copper and cobalt are also employed in C-N bond formation. Copper-catalyzed amination reactions, for instance, offer a cost-effective alternative to palladium-based systems. researchgate.net A copper-catalyzed C-H amidation of N-pyrimidyl(pyridyl) indoles and 2-arylpyridines using phthalimide (B116566) as the aminating source and molecular oxygen as the terminal oxidant has been developed. acs.org
Transition-metal-mediated C-H amination is a highly desirable strategy as it allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov Cobalt complexes have been investigated for their ability to mediate C-H amination through the formation of metal-nitrene intermediates from organoazides. nih.gov
Investigation of Reaction Mechanisms and Chemo Selectivity Control
Green Chemistry Principles in the Synthesis of Brominated Aromatic Diamines
The application of green chemistry principles to the synthesis of brominated aromatic diamines, including compounds like 2,4,6-Tribromobenzene-1,3-diamine, is crucial for minimizing environmental impact and enhancing safety. Traditional bromination methods often involve hazardous reagents and solvents, generating significant waste. wku.edu Modern approaches, however, focus on developing more sustainable and eco-friendly protocols. google.com
Key green chemistry strategies in this context include the use of safer brominating agents, the replacement of hazardous solvents with greener alternatives, the development of catalytic systems to improve efficiency and reduce waste, and the implementation of processes that operate under milder reaction conditions. wku.edubohrium.com
One of the primary concerns in conventional bromination is the use of molecular bromine (Br₂), which is highly toxic and corrosive. nih.gov Green alternatives aim to replace Br₂ with solid, less hazardous brominating agents or to generate the reactive bromine species in situ from safer precursors. nih.govcambridgescholars.com This approach not only enhances safety but can also lead to improved selectivity and easier handling.
The choice of solvent is another critical factor. Many classical bromination reactions are carried out in chlorinated solvents, which are toxic and environmentally persistent. wku.edu A greener approach involves substituting these with more benign solvents such as water, ethanol (B145695), or other bio-based solvents. google.com In some cases, reactions can be performed under solvent-free conditions, further reducing the environmental footprint. researchgate.net
Catalysis plays a significant role in the green synthesis of brominated aromatic compounds. The use of catalysts can enable reactions to proceed under milder conditions, reduce the amount of reagents needed, and improve the regioselectivity of the bromination, thereby minimizing the formation of unwanted byproducts. wku.edu
The following table summarizes and compares different brominating systems based on green chemistry principles.
| Brominating System | Substrate Example | Solvent | Green Chemistry Aspects | Reference |
| HBr/H₂O₂ | Stilbene | Ethanol | In situ generation of Br₂, avoids handling liquid bromine, uses a less toxic solvent. | orgsyn.org |
| Pyridinium tribromide | Stilbene | Ethanol | Solid, stable brominating agent, safer to handle than liquid Br₂, uses a greener solvent. | dtic.mil |
| Ceric ammonium (B1175870) nitrate/KBr | Acetanilide | Ethanol/Water | Avoids liquid bromine and chlorinated solvents, uses an aqueous medium. | orgsyn.org |
| N-Bromosuccinimide (NBS)/Acetone (B3395972) | Aryl amines | Acetone | NBS is a solid brominating agent, though acetone can have competitive side reactions. | nih.gov |
| Bromide/Bromate in aqueous medium | Phenols, Anilines | Water | Avoids liquid bromine, uses water as a solvent, high bromine atom efficiency. | wku.edu |
| Fe₂O₃/zeolite catalyst | Non-activated aromatic compounds | Not specified | Heterogeneous catalyst that is easy to handle, cost-effective, and recyclable. | cambridgescholars.com |
While specific research on the green synthesis of this compound is not extensively detailed in the provided results, the principles outlined above are directly applicable. For instance, the bromination of 1,3-diaminobenzene could potentially be achieved using a bromide/bromate system in an aqueous medium or employing a solid brominating agent like N-bromosuccinimide under optimized, greener conditions. The synthesis of related compounds, such as the one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from a tribromo-precursor using anhydrous ammonia in DMSO, highlights the potential for developing more direct and efficient synthetic routes that align with green chemistry principles. dtic.mil
Further research into applying these greener methodologies to the synthesis of this compound would be a valuable contribution to sustainable chemistry.
Reactivity Profiles of the Amine Functionalities in this compound
The two primary amine groups in this compound are the primary centers of nucleophilicity in the molecule. Their reactivity is characteristic of arylamines, although it is modulated by the presence of three strongly electron-withdrawing bromine atoms on the ring. These bromine atoms decrease the basicity and nucleophilicity of the amine groups compared to a simpler diamine like m-phenylenediamine. Nevertheless, these amines can undergo a variety of characteristic reactions.
Expected Amine Group Reactions:
Acylation: The amine groups are expected to react with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for protecting the amine groups or for introducing new functional moieties.
Alkylation: While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, it remains a possible transformation.
Diazotization: As primary arylamines, the amino groups can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form relatively stable arenediazonium salts. wikipedia.org These diazonium intermediates are exceptionally versatile and can be converted into a wide array of functional groups, including hydroxyls, halides, and cyano groups, or used in azo coupling reactions.
Condensation Reactions: The amine groups can condense with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). nih.gov This reaction is crucial for the synthesis of certain polymers and macrocycles. For instance, the condensation of multifunctional amines with multi-aldehyde monomers is a key strategy for constructing Covalent Organic Frameworks (COFs). nih.govdtic.mil
The table below summarizes the expected reactivity of the amine functionalities.
| Reaction Type | Reagent Example | Expected Product |
| Acylation | Acetyl Chloride | N,N'-(4,6-dibromo-1,3-phenylene)diacetamide |
| Diazotization | Sodium Nitrite, HCl | 2,4,6-Tribromo-1,3-benzenediazonium chloride |
| Imine Formation | Benzaldehyde | N,N'-(benzylidene)-2,4,6-tribromobenzene-1,3-diamine |
Transformations Involving Bromine Substituents on the Aromatic Ring
The three bromine atoms on the aromatic ring of this compound are key to its utility as a building block, providing reactive handles for carbon-carbon and carbon-heteroatom bond formation. These transformations typically employ palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. diva-portal.orglibretexts.org This method is widely used to synthesize biaryls and other complex aromatic structures. The reaction of polyhalogenated benzenes, such as 1,3,5-tribromobenzene, with arylboronic acids demonstrates that multiple substitutions are feasible, leading to star-shaped molecules. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing complex arylamines. Research on the closely related 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) has shown that the bromine atoms can be substituted with amines like benzophenone (B1666685) imine via the Buchwald-Hartwig coupling, highlighting the applicability of this reaction to such heavily substituted rings. dtic.mil
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an internal alkyne. libretexts.orgnih.govorganic-chemistry.org This is a vital tool for creating conjugated and rigid molecular structures found in materials science and natural product synthesis.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new substituted alkene, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org
The table below outlines the major coupling reactions involving the bromine substituents.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Substituted Biphenyl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Arylamine |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Internal Alkyne |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |
Strategies for Further Functionalization and Polymerization Initiation
The dual reactivity of this compound allows for orthogonal chemical strategies, where the amine and bromine sites can be reacted selectively. This enables the synthesis of highly complex and functionalized molecules.
Functionalization can be programmed by choosing reaction conditions that favor transformation at one site over the other. For example, the amine groups can first be protected via acylation, allowing for subsequent selective cross-coupling reactions at the bromine positions. Conversely, the bromine atoms can be reacted first, leaving the amine groups available for later transformations.
This compound is an ideal candidate for initiating polymerization. The two amine groups can react with difunctional electrophiles (like diacyl chlorides) to form polyamides. Alternatively, after conversion to diazonium salts, they could be used in other polymerization schemes. More significantly, the three bromine atoms serve as anchor points for building out polymer chains. For example, a three-fold Suzuki or Sonogashira coupling can create a C₃-symmetric core for star polymers or dendrimers. nih.gov Free radical polymerization and oxidative coupling are other established methods for creating polymers from C₃-symmetric building blocks.
Role as a Monomer or Versatile Building Block in Complex Molecular Architectures
This compound is a quintessential versatile building block, particularly for creating molecules with C₃ symmetry and for constructing highly ordered polymeric materials. Its rigid aromatic core and multiple reactive sites make it a valuable monomer in materials science.
A key application is in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, built from rigid molecular building blocks. Monomers with multiple reactive sites, like the amine groups in the target molecule or the aldehyde groups in its analogue, 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde, are essential for forming the extended, porous networks of COFs. nih.govdtic.mildtic.mil These materials are of interest for applications in gas storage, catalysis, and sensing.
Furthermore, the C₃ symmetry of the bromine substituents makes this compound an excellent starting point for the synthesis of dendrimers and other star-shaped molecules. nih.gov By reacting the three bromine atoms with appropriate branching units, highly regular, three-dimensional macromolecules can be constructed. These complex architectures are utilized in fields ranging from drug delivery to catalysis. The synthesis of related hexa-functionalized monomers from tribromo-precursors for creating 2D polymers like graphimine further underscores the potential of this structural motif in advanced materials synthesis. dtic.mildtic.mil
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. For 2,4,6-tribromobenzene-1,3-diamine, NMR provides critical information about the chemical environment of its hydrogen and carbon atoms.
Due to the symmetrical substitution pattern of this compound, the ¹H NMR spectrum is expected to be relatively simple. The molecule possesses a single, unique aromatic proton at the C5 position. The two amino groups (-NH₂) will also produce a signal.
The key features anticipated in the ¹H NMR spectrum are:
Aromatic Proton (C5-H): A singlet appearing in the aromatic region (typically δ 6.0-8.0 ppm). The electron-withdrawing nature of the three bromine atoms and the electron-donating effect of the two amino groups will influence its exact chemical shift.
Amino Protons (-NH₂): A broad singlet corresponding to the four protons of the two amino groups. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature, but is generally expected in the δ 3.0-5.0 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C5-H | ~ 7.0 - 7.5 | Singlet |
| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, only three distinct carbon signals are expected in the decoupled spectrum of this compound. The chemical shifts are influenced by the attached substituents, with bromine atoms generally causing a downfield shift of the directly attached carbon. libretexts.org
The expected signals are:
C1/C3 (Carbon atoms bonded to amino groups): These carbons are expected to resonate at a specific chemical shift influenced by the attached nitrogen and adjacent bromine atoms.
C2/C4/C6 (Carbon atoms bonded to bromine atoms): These carbons will appear at a different chemical shift, strongly influenced by the electronegative bromine atoms.
C5 (Carbon atom bonded to a hydrogen atom): This carbon will have a distinct chemical shift, influenced by the adjacent bromine and amino-substituted carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1/C3 | ~ 140 - 150 |
| C2/C4/C6 | ~ 100 - 110 |
| C5 | ~ 120 - 130 |
The substituent effects on the ¹³C NMR chemical shifts in substituted benzenes are complex and depend on changes in the σ-bonding framework, not just simple electron-donating or -withdrawing effects of the substituents on the π orbitals. rsc.org
COSY: A COSY experiment would confirm the coupling between the C5-H proton and the -NH₂ protons, if any exists, helping to definitively assign the proton signals.
HMBC: An HMBC experiment would show correlations between the protons and carbons that are two or three bonds away. For instance, correlations between the C5-H proton and the C1/C3 and C4/C6 carbons would be expected, as well as correlations between the -NH₂ protons and the C1/C3 and C2 carbons. These correlations would provide unambiguous evidence for the connectivity of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
Key expected vibrational frequencies include:
N-H Stretching: Primary aromatic amines typically show two absorption bands in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ groups. orgchemboulder.com
N-H Bending: A bending vibration for the primary amine is expected in the region of 1580-1650 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com
C-Br Stretching: The C-Br stretching vibrations are expected at lower wavenumbers, generally in the range of 500-600 cm⁻¹. The presence of multiple bromine atoms may lead to several bands in this region. mdpi.com
Aromatic C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.
Table 3: Predicted FTIR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| -NH₂ | Bending | 1580 - 1650 |
| Aromatic C-N | Stretch | 1250 - 1335 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-Br | Stretch | 500 - 600 |
Studies on related compounds like 2,6-dibromo-4-nitroaniline (B165464) have utilized density functional theory (DFT) calculations to assign vibrational frequencies, a method that would also be applicable to this compound for a more detailed analysis. nih.gov
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 344.83 g/mol .
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). This will result in a cluster of peaks for the molecular ion.
Key fragmentation pathways for brominated anilines often involve:
Loss of a bromine atom: This would result in a fragment ion with a lower m/z value.
Loss of HCN: A common fragmentation pathway for anilines.
Formation of a brominated benzyne (B1209423) radical cation.
For example, in the mass spectrum of 4-bromoaniline, prominent peaks are observed for the molecular ion and fragments resulting from the loss of H, HCN, and Br. nist.govchegg.com A similar, albeit more complex, pattern would be expected for this compound.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion with characteristic tribromo isotopic pattern |
| [M-Br]⁺ | Loss of a bromine atom |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
| [M-Br-HCN]⁺ | Subsequent loss of a bromine atom and hydrogen cyanide |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (drawing insights from related polybrominated aromatics)
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not found in the searched literature, insights can be drawn from the crystal structures of related polybrominated aromatic compounds and substituted diaminobenzenes.
For this compound, a crystal structure would reveal:
Molecular Conformation: The planarity of the benzene ring and the orientation of the amino groups relative to the ring. Steric hindrance between the bulky bromine atoms and the amino groups may cause slight distortions from ideal geometries.
Intermolecular Interactions: The presence of two amino groups suggests that hydrogen bonding (N-H···N or N-H···Br) will be a significant factor in the crystal packing. The bromine atoms can also participate in halogen bonding.
Packing Arrangement: How the individual molecules arrange themselves in the crystal lattice, which is influenced by the interplay of hydrogen bonding, halogen bonding, and van der Waals forces.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.
The benzene ring and the two amino groups in this compound contain π-electrons and non-bonding (n) electrons, respectively. The bromine atoms, with their lone pairs, can also influence the electronic environment of the benzene ring. The conjugation of the amino groups with the aromatic ring is expected to give rise to distinct absorption bands.
Expected Spectral Characteristics:
A hypothetical UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, would likely exhibit characteristic absorption maxima (λ_max). The positions and intensities of these bands provide insights into the electronic structure. For aromatic amines, typical absorptions are observed which can be influenced by the presence of other substituents. The heavy bromine atoms can also influence the electronic transitions through the "heavy-atom effect," which may affect the probability of certain transitions.
A data table for hypothetical UV-Vis absorption maxima is presented below, based on general knowledge of similar compounds.
| Hypothetical Transition | Expected λmax (nm) | Solvent |
| π → π* (Benzene Ring) | ~250 - 290 | Ethanol |
| n → π* (Amino Groups) | ~300 - 350 | Ethanol |
It is important to note that the actual absorption maxima can be shifted depending on the solvent polarity and the specific electronic interactions within the molecule.
Thermal Analysis Techniques for Stability and Decomposition Pathways (e.g., Thermogravimetric Analysis (TGA))
For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose. The decomposition of halogenated organic compounds often proceeds in multiple steps, with the initial mass loss potentially corresponding to the loss of the amino groups, followed by the subsequent cleavage of the carbon-bromine bonds at higher temperatures. mdpi.com The final residual mass at the end of the experiment would indicate the amount of non-volatile residue, if any.
Hypothetical TGA Data:
A hypothetical TGA experiment for this compound might yield the following data:
| Parameter | Hypothetical Value | Atmosphere |
| Onset of Decomposition (T_onset) | 250 - 300 °C | Nitrogen |
| Temperature of Maximum Decomposition Rate (T_max) | 320 - 380 °C | Nitrogen |
| Residual Mass at 800 °C | < 5% | Nitrogen |
The specific decomposition profile would be highly dependent on the heating rate and the surrounding atmosphere (e.g., inert like nitrogen or oxidative like air).
Chromatographic Methods for Purity and Composition Analysis (e.g., Gel Permeation Chromatography (GPC), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are indispensable for assessing the purity of a compound and analyzing its composition.
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary method for determining the purity of organic compounds. nih.gov For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). primescholars.com The compound would be separated from any impurities based on differences in their polarity and affinity for the stationary phase. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific chromatographic conditions.
A study on the related compound 1,3-dichloro-2,4,6-trinitrobenzene utilized a Hypersil ODS2 column with a mobile phase of acetonitrile and water, and UV detection at 240 nm. energetic-materials.org.cn A similar setup could be a starting point for developing a method for this compound.
Hypothetical HPLC Parameters and Results:
| Parameter | Hypothetical Condition/Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Retention Time | 5 - 10 minutes |
| Purity | >98% (as determined by peak area) |
Gel Permeation Chromatography (GPC):
GPC is a size-exclusion chromatography technique primarily used for determining the molecular weight distribution of polymers. While not typically the primary method for analyzing a small molecule like this compound, it could be relevant if this compound is used as a monomer in polymerization reactions. In such a case, GPC would be used to analyze the resulting polymer, not the monomer itself.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. For 2,4,6-tribromobenzene-1,3-diamine, DFT calculations can elucidate fundamental properties by solving the Schrödinger equation in an approximate manner, using the electron density as the primary variable.
Molecular Geometry and Energetics: DFT methods, such as those employing the B3LYP functional with a basis set like 6-31++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. For related halogenated benzene (B151609) derivatives, DFT has been shown to produce geometric parameters that are in excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.net
Electronic Properties: Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, can reveal details about charge distribution, intramolecular charge transfer, and the nature of chemical bonds, such as the interactions between the amine groups, bromine atoms, and the benzene ring. researchgate.net For instance, in related substituted anilines, computational methods have been used to calculate physicochemical properties that influence metabolic fate. nih.gov
Below is a table of hypothetical, yet representative, data that would be obtained from a DFT calculation on this compound.
| Calculated Property | Representative Value | Significance |
| Total Energy | -n Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -5.8 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 1.5 Debye | Measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and change shape over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and dynamic processes at finite temperatures.
For this compound, a key area of investigation for MD would be the rotational dynamics of the two amino (-NH₂) groups. The rotation around the C-N bonds may be hindered by the bulky bromine atoms in the ortho positions. Studies on similarly crowded molecules, such as 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, have shown that steric hindrance can create significant rotational barriers, leading to the existence of stable rotational isomers (rotamers). researchgate.net MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can model the intermolecular interactions of this compound in a condensed phase (liquid or solid). This would reveal information about packing, hydrogen bonding between amine groups on adjacent molecules, and π-π stacking interactions of the benzene rings, which are crucial for understanding its bulk material properties. mdpi.com
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can simulate various types of spectra with a high degree of accuracy.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the absorption peaks in its Infrared (IR) and Raman spectra. DFT calculations can compute these frequencies and their corresponding intensities. researchgate.net By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode, such as N-H stretching of the amine groups, C-Br stretching, or aromatic ring deformations. For complex molecules, this computational assignment is often essential for a correct interpretation of the experimental data. For example, in the analysis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, DFT calculations were used to predict IR frequencies to help assign peaks in the experimental FTIR spectra. dtic.mil
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. researchgate.net The calculations provide theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule. These predicted values, when compared to experimental data, help in the definitive assignment of signals in the NMR spectrum, which is particularly useful for substituted aromatic compounds where signals can be closely spaced.
A representative table of predicted vs. experimental spectroscopic data is shown below.
| Spectroscopic Data | Predicted Value (cm⁻¹ or ppm) | Experimental Value (cm⁻¹ or ppm) | Assignment |
| IR Frequency | ~3450 cm⁻¹ | ~3445 cm⁻¹ | Asymmetric N-H Stretch |
| IR Frequency | ~3360 cm⁻¹ | ~3355 cm⁻¹ | Symmetric N-H Stretch |
| IR Frequency | ~550 cm⁻¹ | ~545 cm⁻¹ | C-Br Stretch |
| ¹H NMR Shift | ~6.5 ppm | ~6.4 ppm | Aromatic C-H |
| ¹³C NMR Shift | ~150 ppm | ~149 ppm | C-N |
| ¹³C NMR Shift | ~95 ppm | ~94 ppm | C-Br |
Reaction Mechanism Pathway Calculations and Transition State Analysis
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. For the synthesis or transformation of this compound, DFT can be used to map out the entire reaction coordinate. This involves identifying the structures and energies of reactants, products, any intermediates, and, crucially, the transition states that connect them.
The synthesis of this compound could involve the bromination of 1,3-diaminobenzene or the reduction of a dinitro precursor. For instance, in a related synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from a tribromo-precursor via nucleophilic aromatic substitution, computational modeling could be used to analyze the reaction mechanism. dtic.mil By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction under different conditions. This analysis can also explain why certain isomers are formed preferentially and help in optimizing reaction conditions by suggesting alternative pathways with lower energy barriers.
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Classes
Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) are computational models that correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods to find a mathematical equation linking these descriptors to the observed property or activity.
For chemical classes related to this compound, such as substituted anilines and brominated aromatics, QSAR and QSPR models are well-established. nih.govnih.gov
QSAR for Anilines: Studies have developed QSAR models to predict the toxicity of substituted anilines to various organisms. nih.gov These models often use descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and steric descriptors to predict activity.
QSPR for Anilines and Hydrocarbons: QSPR models have been created to predict physical properties like the aniline (B41778) point temperature of hydrocarbons, a measure of aromatic content. acs.org
QSPR for Brominated Compounds: Nano-QSPR models have been developed to predict properties like the adsorption energy of brominated dioxins on surfaces, using descriptors that quantify the number and position of halogen atoms. nih.gov
By developing similar QSPR/QSAR models for brominated aromatic diamines, it would be possible to predict various endpoints for this compound and related compounds, such as their environmental fate, metabolic stability, or potential toxicity, based solely on their computed molecular structure. nih.gov This predictive capability is highly valuable for screening large numbers of compounds and prioritizing them for further experimental testing.
Emerging Research Directions and Future Outlook
Advancements in Selective Functionalization
The strategic arrangement of three bromine atoms and two amine groups on the benzene (B151609) ring of 2,4,6-Tribromobenzene-1,3-diamine offers a rich platform for selective chemical modifications. nih.gov Current research is heavily focused on developing precise and efficient methods to functionalize this core structure, thereby unlocking a wider range of applications.
A significant area of advancement lies in palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allow for the selective substitution of the bromine atoms with a variety of organic groups. rsc.orgdtic.milnobelprize.org For instance, the Suzuki-Miyaura coupling enables the formation of new carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules and polymers. rsc.orgnih.gov Researchers are continually refining these catalytic systems to achieve higher yields, greater selectivity, and milder reaction conditions. The development of novel phosphine-free ligands, such as N-heterocyclic carbenes (NHCs), has shown promise in enhancing the efficiency and scope of these transformations. researchgate.net
Another key research direction is the selective functionalization of the amine groups. These groups can undergo a range of reactions, including acylation, alkylation, and diazotization, providing pathways to a diverse array of derivatives. The interplay between the electron-withdrawing bromine atoms and the electron-donating amine groups influences the reactivity of the aromatic ring, allowing for regioselective electrophilic substitution reactions under controlled conditions.
Design of Novel Molecular Architectures
The unique structural and electronic properties of this compound make it an ideal building block for the construction of novel and complex molecular architectures. Its C2v symmetry and the presence of multiple reactive sites allow for its use as a versatile monomer in polymerization reactions.
One exciting frontier is the synthesis of two-dimensional (2D) polymers and covalent organic frameworks (COFs). By reacting this compound or its derivatives with complementary multifunctional monomers, researchers can create extended, porous networks with well-defined structures. dtic.mildtic.mil For example, the condensation of an aminated derivative with a trialdehyde can lead to the formation of imine-linked 2D polymers with potential applications in gas storage, separation, and catalysis. dtic.mil The synthesis of a hexa-functional monomer, 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde, from a related tribromo-precursor highlights the potential for creating complex, triangular-lattice 2D polymers like graphimine. dtic.mildtic.mil
Furthermore, the compound serves as a precursor for dendritic and hyperbranched polymers. The multiple reaction sites allow for the controlled, stepwise growth of these highly branched macromolecules. These dendritic structures, built upon a 2,4,6-triphenyl-1,3,5-triazine (B147588) core derived from related precursors, are being investigated for their unique photophysical properties and potential use in organic light-emitting diodes (OLEDs) and as photocatalysts. nih.gov The development of polyacenes, which are long, linearly fused aromatic structures, is another area where derivatives of this compound could play a role, with research exploring their synthesis within the nanochannels of metal-organic frameworks (MOFs). researchgate.netchemrxiv.org
Interdisciplinary Applications and Translational Research
The derivatives of this compound are finding applications across a wide spectrum of scientific disciplines, bridging the gap between fundamental research and practical technologies.
In materials science, the incorporation of this brominated diamine into polymer backbones can impart desirable properties such as flame retardancy and enhanced thermal stability. The high bromine content makes these materials effective flame retardants, a critical feature in electronics, construction, and textiles. The rigid aromatic core can also improve the mechanical properties and thermal resistance of polymers.
The field of medicinal chemistry is also exploring the potential of this compound and its analogs. The brominated aromatic structure is a common motif in bioactive molecules, and researchers are investigating its derivatives for potential antimicrobial and enzyme inhibition activities. The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.
Furthermore, the unique electronic properties of its derivatives are being harnessed in the development of organic electronic materials. By tuning the functional groups attached to the core structure, scientists can modulate the HOMO/LUMO energy levels and charge transport characteristics, making them suitable for use in organic field-effect transistors (OFETs), sensors, and photovoltaics.
Sustainable Synthesis and Processing Methodologies for Brominated Amines
The increasing focus on green chemistry is driving the development of more environmentally friendly methods for the synthesis and processing of brominated amines, including this compound. Traditional bromination methods often involve the use of hazardous reagents like elemental bromine and produce significant waste streams.
Current research efforts are centered on several key areas:
Alternative Brominating Agents: The use of solid, easier-to-handle brominating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is being explored to reduce the risks associated with liquid bromine. sci-hub.secambridgescholars.com These reagents often offer improved regioselectivity and milder reaction conditions.
Catalytic Bromination: The development of efficient catalytic systems for bromination is a major goal. Zeolite-supported iron oxide catalysts, for example, have been shown to effectively brominate non-activated aromatic compounds. rsc.org These catalysts can be recycled, reducing waste and cost.
Green Solvents: Researchers are investigating the use of more benign solvents, such as water or ionic liquids, to replace volatile organic compounds (VOCs) in bromination and subsequent functionalization reactions. Microwave-assisted synthesis is also being employed to accelerate reactions and reduce energy consumption. rsc.org
Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are being prioritized. This includes exploring one-pot, multi-component reactions that minimize intermediate purification steps.
The table below summarizes some of the emerging sustainable approaches for the synthesis of brominated aromatic compounds.
| Approach | Reagent/Catalyst | Advantages |
| Alternative Brominating Agents | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Solid, easier to handle, often milder conditions. sci-hub.secambridgescholars.com |
| Catalytic Bromination | Fe2O3/zeolite | Recyclable, cost-effective for non-activated aromatics. rsc.org |
| Green Solvents | Water, Ionic Liquids | Reduced use of volatile organic compounds. |
| Energy Efficiency | Microwave Irradiation | Faster reaction times, reduced energy consumption. rsc.org |
Addressing Scalability and Industrial Viability of Complex Benzene Derivatives
The transition from laboratory-scale synthesis to large-scale industrial production of complex benzene derivatives like this compound presents several challenges. Addressing these is crucial for the commercial viability of the advanced materials and products derived from this compound.
Key considerations for scalability include:
Process Optimization: Developing robust and reproducible synthetic protocols that are amenable to large-scale reactors is essential. This involves optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation.
Cost-Effectiveness: The cost of starting materials, reagents, and catalysts is a major factor in industrial production. Research into using less expensive precursors and developing highly efficient, long-lasting catalysts is ongoing. For example, the synthesis of 2,5-dihalobenzoquinones from 1,4-dimethoxybenzene (B90301) in high yields without the need for purification of intermediates demonstrates a step towards more efficient, large-scale processes. researchgate.net
Safety and Environmental Impact: Handling large quantities of potentially hazardous materials requires stringent safety protocols. The development of inherently safer processes and the minimization of hazardous waste are critical for regulatory compliance and responsible manufacturing.
Purification: Efficient and scalable purification methods are needed to obtain high-purity products. Techniques such as crystallization, distillation, and continuous chromatography are being adapted for industrial-scale operations.
Continuous Flow Chemistry: The adoption of continuous flow reactors offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for process automation and control.
The successful industrial production of complex specialty chemicals, such as the herbicide Prosulfuron which utilizes a palladium-catalyzed cross-coupling reaction in its synthesis, demonstrates that these challenges can be overcome with focused research and development. nobelprize.org As the demand for high-performance materials derived from compounds like this compound grows, so too will the drive to develop scalable and economically viable manufacturing processes.
Q & A
Q. What are the optimal synthesis routes for 2,4,6-Tribromobenzene-1,3-diamine, and how can reaction yields be improved?
Methodological Answer: A common approach involves reducing nitro precursors or brominating aromatic diamines. For example, 1,3,5-tribromobenzene can be synthesized via deamination of 2,4,6-tribromoaniline using CuCN, though yields are moderate (~36%) . To optimize yields, researchers can explore alternative catalysts (e.g., Pd/C or Raney Ni) or solvent systems. Reductive methods using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) have been effective for nitro-to-amine conversions in related compounds, suggesting applicability to brominated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic proton environments and bromine-induced deshielding effects.
- FT-IR : Confirms NH₂ stretching (~3300–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
- X-ray crystallography : Resolves steric effects from bromine substituents and hydrogen bonding patterns .
- Elemental analysis : Validates bromine content (expected ~69% by mass for C₆H₅Br₃N₂).
Q. How should this compound be stored to ensure stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and oxidizing agents, as brominated aromatics are prone to hydrolysis and degradation. Stability tests under accelerated aging (40°C/75% RH) can predict shelf life .
Q. What are the challenges in purifying this compound, and how are they addressed?
Methodological Answer: High bromine content increases molecular weight and reduces solubility. Recrystallization from ethanol/water mixtures or toluene-hexane systems is effective. Column chromatography (silica gel, eluent: DCM/hexane gradient) resolves byproducts, while HPLC (C18 column, MeOH/H₂O mobile phase) ensures purity >98% .
Q. How does bromination positionality affect the reactivity of benzene diamines?
Methodological Answer: Symmetrical substitution (2,4,6-positions) reduces steric hindrance, favoring electrophilic substitution at meta/para sites. Bromine’s electron-withdrawing effect deactivates the ring but directs incoming substituents to less hindered positions. Comparative studies with mono-/di-brominated analogs can isolate steric vs. electronic influences .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for material design?
Methodological Answer: Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) calculates HOMO-LUMO gaps, charge distribution, and polarizability. Simulations of adsorption energies on metal surfaces or polymer matrices guide applications in conductive materials or sensors .
Q. What role does this compound play in designing flame-retardant polymers?
Methodological Answer: Bromine acts as a radical scavenger during combustion. Incorporate the diamine into epoxy or polyurethane backbones via polycondensation. Evaluate flame retardancy using UL-94 vertical burning tests and thermogravimetric analysis (TGA) to quantify char residue (>40% at 600°C indicates efficacy) .
Q. How can this compound be utilized in CO₂-selective polymer membranes?
Methodological Answer: As a monomer in polyimides, its rigid structure enhances gas selectivity. Synthesize 6FDA/BPDA-DAM-type polymers and pyrolyze at 600°C to form carbon molecular sieve (CMS) membranes. Test CO₂/N₂ permeability ratios (>30) and long-term stability under humid conditions .
Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: Bromine substituents facilitate oxidative addition with Pd(0) catalysts. Kinetic studies (e.g., in situ NMR monitoring) reveal rate-limiting steps. Compare turnover frequencies (TOF) with non-brominated analogs to quantify electronic effects. Optimize using Pd(OAc)₂/XPhos in THF/water (3:1) at 80°C .
Q. What environmental risks are associated with this compound, and how are they mitigated?
Methodological Answer: Assess persistence via OECD 301B biodegradation tests. Brominated aromatics often exhibit low mineralization rates (<20% in 28 days). Remediation strategies include advanced oxidation (UV/H₂O₂) or microbial consortia from brominated pollutant-adapted ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
